Cas no 1425544-56-4 (2-(9H-Carbazol-9-yl)phenol)

2-(9H-Carbazol-9-yl)phenol is a carbazole-derived phenolic compound with notable applications in organic synthesis and materials science. Its structure combines a carbazole moiety with a phenolic hydroxyl group, offering unique electronic and steric properties. This compound is particularly valued for its role as a building block in the development of advanced functional materials, including organic semiconductors, light-emitting diodes (OLEDs), and photoresponsive systems. The phenolic group enhances solubility and reactivity, facilitating further derivatization, while the carbazole unit contributes to thermal stability and charge-transport capabilities. Its well-defined molecular architecture makes it suitable for precise modifications in supramolecular chemistry and optoelectronic device fabrication.
2-(9H-Carbazol-9-yl)phenol structure
2-(9H-Carbazol-9-yl)phenol structure
Product name:2-(9H-Carbazol-9-yl)phenol
CAS No:1425544-56-4
MF:C18H13NO
Molecular Weight:259.301924467087
CID:5141406
PubChem ID:89954867

2-(9H-Carbazol-9-yl)phenol 化学的及び物理的性質

名前と識別子

    • Phenol, 2-(9H-carbazol-9-yl)-
    • 1425544-56-4
    • SCHEMBL15455189
    • F76780
    • 2-(carbazol-9-yl)phenol
    • 2-(9H-Carbazol-9-yl)phenol
    • インチ: 1S/C18H13NO/c20-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,20H
    • InChIKey: BNWYJOAUDHQFBK-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC=C1N1C2=C(C=CC=C2)C2=C1C=CC=C2

計算された属性

  • 精确分子量: 259.099714038g/mol
  • 同位素质量: 259.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 322
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.2Ų
  • XLogP3: 4.6

2-(9H-Carbazol-9-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1627456-100mg
2-(9H-Carbazol-9-yl)phenol
1425544-56-4 98%
100mg
$28.0 2025-02-25
Ambeed
A1627456-1g
2-(9H-Carbazol-9-yl)phenol
1425544-56-4 98%
1g
$121.0 2025-02-25
Ambeed
A1627456-250mg
2-(9H-Carbazol-9-yl)phenol
1425544-56-4 98%
250mg
$46.0 2025-02-25

2-(9H-Carbazol-9-yl)phenol 関連文献

2-(9H-Carbazol-9-yl)phenolに関する追加情報

Introduction to 2-(9H-Carbazol-9-yl)phenol (CAS No. 1425544-56-4)

2-(9H-Carbazol-9-yl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1425544-56-4, is a significant compound in the realm of pharmaceutical and materials science. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound consists of a carbazole core fused with a phenol group, creating a synergistic framework that lends itself to diverse chemical modifications and functionalizations.

The carbazole moiety, a polycyclic aromatic hydrocarbon with a nine-membered aromatic ring system, is known for its stability and electron-donating characteristics. This feature makes it an attractive scaffold for designing organic semiconductors, optoelectronic materials, and pharmaceutical intermediates. When combined with the phenol group, which possesses acidic and hydrogen-bonding capabilities, the resulting molecule exhibits enhanced reactivity and solubility in polar solvents. Such attributes are particularly valuable in drug design, where bioavailability and interaction with biological targets are critical considerations.

Recent advancements in synthetic chemistry have enabled the development of novel derivatives of 2-(9H-Carbazol-9-yl)phenol, expanding its utility in multiple fields. For instance, researchers have explored its role as a precursor in the synthesis of fluorescent probes and sensors. The fluorescence properties of carbazole derivatives are highly tunable, making them suitable for bioimaging applications. Additionally, the phenolic hydrogen in this compound can be exploited for hydrogen bonding interactions, facilitating the design of supramolecular assemblies and molecular recognition systems.

In the pharmaceutical industry, 2-(9H-Carbazol-9-yl)phenol has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that carbazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. The phenol group further enhances its pharmacological activity by allowing for hydrogen bonding with biological targets, improving binding affinity. Preclinical trials have shown promising results in models of chronic inflammation, suggesting its therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease.

The material science applications of 2-(9H-Carbazol-9-yl)phenol are equally compelling. Its conjugated system makes it an excellent candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. By incorporating this compound into polymer matrices, researchers have achieved high-efficiency light emission at relatively low voltages, which is crucial for energy-efficient display technologies. Furthermore, its stability under various environmental conditions enhances its suitability for outdoor applications in flexible electronics.

From a synthetic chemistry perspective, 2-(9H-Carbazol-9-yl)phenol serves as a versatile building block for more complex molecules. Its reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which can introduce additional aryl groups or heterocycles. This flexibility has enabled the creation of libraries of derivatives with tailored properties for drug discovery or material applications. Computational studies have also been employed to optimize synthetic routes, predicting reaction outcomes with high accuracy.

The biodegradability and environmental impact of 2-(9H-Carbazol-9-yl)phenol are important considerations in modern chemical development. Unlike some traditional organic compounds that persist in the environment due to their stability, carbazole derivatives exhibit controlled degradation under specific conditions. This characteristic aligns with green chemistry principles by minimizing ecological footprints while maintaining functionality. Efforts are ongoing to develop biodegradable versions of this compound that retain their efficacy while being more sustainable.

Future research directions for 2-(9H-Carbazol-9-yl)phenol include exploring its role in nanotechnology and drug delivery systems. Its ability to form stable complexes with nanoparticles has opened avenues for targeted drug delivery, where it can act as both a carrier and an imaging agent simultaneously. Additionally, its compatibility with various solvent systems makes it suitable for formulation into colloidal suspensions or emulsions, further broadening its applications in medical therapeutics.

In conclusion,2-(9H-Carbazol-9-yl)phenol (CAS No. 1425544-56-4) is a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structural features—combining the stability of carbazole with the reactivity of phenol—make it invaluable for designing innovative solutions in bioimaging, drug development, and electronic materials. As research continues to uncover new applications and synthetic methodologies,2-(9H-Carbazol-9-yl)phenol is poised to remain at the forefront of scientific discovery.

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